Methyl 2-iodo-1,3-benzothiazole-7-carboxylate
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Overview
Description
Methyl 2-iodobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula C9H6INO2S. It is a derivative of benzo[d]thiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodobenzo[d]thiazole-7-carboxylate typically involves the iodination of benzo[d]thiazole derivatives. One common method involves the reaction of benzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. The resulting iodinated product is then esterified with methanol to form the final compound .
Industrial Production Methods
Industrial production of Methyl 2-iodobenzo[d]thiazole-7-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodobenzo[d]thiazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone .
Scientific Research Applications
Methyl 2-iodobenzo[d]thiazole-7-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 2-iodobenzo[d]thiazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in a range of biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromobenzo[d]thiazole-7-carboxylate
- Methyl 2-chlorobenzo[d]thiazole-7-carboxylate
- Methyl 2-fluorobenzo[d]thiazole-7-carboxylate
Uniqueness
Methyl 2-iodobenzo[d]thiazole-7-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with biological targets and reagents .
Biological Activity
Methyl 2-iodo-1,3-benzothiazole-7-carboxylate is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound features a benzothiazole ring substituted with a methoxy group and an iodine atom, which may influence its reactivity and biological interactions. The general structure can be represented as follows:
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains. In vitro studies indicate that compounds with similar structures exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups have enhanced antibacterial activity due to increased lipophilicity and membrane permeability .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound | Activity (IC50 μM) | Target Organism |
---|---|---|
Methyl 2-iodo-1,3-benzothiazole | 12.5 | Staphylococcus aureus |
Benzothiazole derivative A | 8.0 | Escherichia coli |
Benzothiazole derivative B | 15.0 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity in Breast Cancer Cells
In a study evaluating the cytotoxic effects of benzothiazole derivatives on MCF-7 cells, methyl 2-iodo-1,3-benzothiazole exhibited an IC50 value of approximately 5 μM, indicating potent activity . The study utilized the MTT assay to assess cell viability over a period of 48 hours.
Table 2: Anticancer Activity against Various Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 5 | Induction of apoptosis |
A549 | 10 | Cell cycle arrest |
HT-29 | 15 | Inhibition of proliferation |
Anti-inflammatory Activity
Benzothiazoles are also recognized for their anti-inflammatory properties. Methyl 2-iodo-1,3-benzothiazole has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In vitro studies suggest that it may reduce inflammation in models of acute and chronic inflammatory diseases.
Case Study: Inhibition of COX Enzyme
A study reported that methyl 2-iodo-1,3-benzothiazole significantly inhibited COX-2 activity with an IC50 value of around 20 μM . This suggests potential therapeutic applications in treating inflammatory conditions.
Properties
CAS No. |
1379301-52-6 |
---|---|
Molecular Formula |
C9H6INO2S |
Molecular Weight |
319.12 g/mol |
IUPAC Name |
methyl 2-iodo-1,3-benzothiazole-7-carboxylate |
InChI |
InChI=1S/C9H6INO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3 |
InChI Key |
UGFSWWXUIHLZAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(S2)I |
Origin of Product |
United States |
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